Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate
CAS No.: 2231674-68-1
Cat. No.: VC3179888
Molecular Formula: C15H28N2O2
Molecular Weight: 268.39 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate - 2231674-68-1](/images/structure/VC3179888.png)
Specification
CAS No. | 2231674-68-1 |
---|---|
Molecular Formula | C15H28N2O2 |
Molecular Weight | 268.39 g/mol |
IUPAC Name | tert-butyl N-[[4-(methylamino)-1-bicyclo[2.2.2]octanyl]methyl]carbamate |
Standard InChI | InChI=1S/C15H28N2O2/c1-13(2,3)19-12(18)17-11-14-5-8-15(16-4,9-6-14)10-7-14/h16H,5-11H2,1-4H3,(H,17,18) |
Standard InChI Key | UJLFVRSDLYFROJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)NC |
Canonical SMILES | CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)NC |
Introduction
Structural Characteristics and Basic Properties
Tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate features a distinctive chemical architecture consisting of a bicyclo[2.2.2]octane scaffold with a methylamino substituent at the 4-position and a tert-butyl carbamate group attached to a methyl linker at the 1-position. This arrangement creates a rigid three-dimensional structure with specific spatial orientation of its functional groups, which may contribute to its potential biological activity and chemical behavior.
The compound is characterized by the following key properties:
Property | Value |
---|---|
CAS Number | 2231674-68-1 |
Molecular Formula | C₁₅H₂₈N₂O₂ |
Molecular Weight | 268.39 g/mol |
Structure | Features bicyclo[2.2.2]octane core with methylamino and tert-butyloxycarbonyl groups |
The molecular structure contains two nitrogen atoms - one as part of the methylamino group and the other within the carbamate functionality. The tert-butyl carbamate group (also known as the BOC protecting group in organic synthesis) is a common structural motif in medicinal chemistry compounds and synthetic intermediates .
Chemical Reactivity and Properties
The chemical behavior of tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate is influenced by its functional groups, particularly the carbamate and amine moieties. Typical of carbamates, this compound can undergo hydrolysis in the presence of water to form the corresponding amine and carbon dioxide. This property is particularly relevant for its potential use as a protecting group in organic synthesis.
The bicyclo[2.2.2]octane framework provides conformational rigidity to the molecule, which differentiates it from more flexible analogs. This rigid structure can influence:
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Binding interactions with potential biological targets
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Metabolic stability and pharmacokinetic properties
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Reactivity patterns in chemical transformations
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Spatial arrangement of functional groups
The methylamino group at the 4-position represents a secondary amine with potential for further functionalization, including alkylation, acylation, or participation in various coupling reactions. This functionality may serve as a reactive handle for the development of more complex derivatives.
Structural Relationships with Similar Compounds
Several compounds share structural similarities with tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate, each with subtle variations that can significantly impact their chemical and biological properties. The following table compares this compound with structurally related molecules:
These structural variations can significantly impact properties such as hydrogen bonding capability, basicity, lipophilicity, and potential interactions with biological targets. The comparison highlights the importance of precise substitution patterns on the bicyclic scaffold for specific applications and activities.
Future Research Directions
Further investigation of tert-butyl ((4-(methylamino)bicyclo[2.2.2]octan-1-yl)methyl)carbamate could focus on several promising areas:
Comprehensive Characterization
Detailed spectroscopic analysis (NMR, IR, MS) and physicochemical property determination would provide valuable information for researchers working with this compound. Properties such as solubility profiles, partition coefficients, and pKa values would be particularly useful.
Biological Activity Screening
Evaluation of potential biological activities, including receptor binding studies, enzyme inhibition assays, and cellular studies, could reveal new applications in drug discovery or chemical biology.
Development of Improved Synthetic Routes
Optimization of synthetic pathways to prepare this compound more efficiently would increase its accessibility for research and potential applications. This might include catalytic approaches, stereoselective methods, or one-pot procedures.
Derivatization Studies
Exploration of chemical transformations and modifications of the basic scaffold could generate libraries of analogs with diverse properties and applications.
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